molecular formula C7H15NO4S2 B2493451 2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid CAS No. 1009529-97-8

2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid

Cat. No.: B2493451
CAS No.: 1009529-97-8
M. Wt: 241.32
InChI Key: MJTCKHBNYRVDBV-UHFFFAOYSA-N
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Description

2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid is a chemical compound with the molecular formula C7H15NO4S2 and a molecular weight of 241.33 g/mol . This compound is known for its unique structure, which includes both sulfonamide and sulfanyl functional groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid typically involves the reaction of ethylsulfonyl chloride with methylhomocysteine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid is unique due to the presence of both sulfonamide and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(ethylsulfonylamino)-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S2/c1-3-14(11,12)8-6(7(9)10)4-5-13-2/h6,8H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTCKHBNYRVDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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